N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through a series of cyclization reactions. The chlorobenzenesulfonyl group is then introduced via a sulfonylation reaction, and the pyrimidine ring is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: This compound could be explored for its potential therapeutic effects, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]benzamide
- 1-(4-chlorobenzenesulfonyl)-4-[(piperidin-1-yl)methyl]piperidin-4-ol
Uniqueness
N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is unique due to the presence of both a piperidine and a pyrimidine ring, along with the chlorobenzenesulfonyl group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-14-1-5-17(6-2-14)26(24,25)22-11-8-16(9-12-22)23(15-3-4-15)18-7-10-20-13-21-18/h1-2,5-7,10,13,15-16H,3-4,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXNBWMAHUSHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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